

# Quin-C7: A Technical Guide to its Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *quin-C7*

Cat. No.: *B15606019*

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## Introduction

**Quin-C7** is a synthetic, small-molecule compound belonging to the quinazolinone class of chemicals. It has garnered significant interest within the scientific community for its specific biological activity as a nonpeptide antagonist of the human formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1) or ALX. This receptor plays a crucial role in the innate immune response and inflammation. **Quin-C7**'s ability to selectively block FPR2 signaling pathways has positioned it as a valuable tool for investigating the physiological and pathological roles of this receptor, and as a potential therapeutic agent for inflammatory diseases. This technical guide provides an in-depth overview of the biological activity of **quin-C7**, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

## Core Mechanism of Action: Antagonism of FPR2/ALX

The primary biological activity of **quin-C7** is its selective antagonism of the G protein-coupled receptor, FPR2/ALX. Unlike agonists that activate the receptor, **quin-C7** binds to FPR2/ALX without initiating a downstream signaling cascade. Instead, it competitively inhibits the binding of natural and synthetic agonists, thereby preventing receptor activation.

A noteworthy aspect of **quin-C7**'s discovery is its relationship to the FPR2 agonist, Quin-C1. A minor structural modification—the substitution of a methoxy group in Quin-C1 with a hydroxyl group in **quin-C7**—converts the molecule from an agonist to a potent antagonist. This highlights a critical structure-activity relationship for this class of compounds at the FPR2/ALX receptor.

By blocking FPR2/ALX, **quin-C7** effectively inhibits a range of cellular responses mediated by this receptor, including:

- **Calcium Mobilization:** Prevents the release of intracellular calcium stores, a key second messenger in G protein-coupled receptor signaling.
- **Chemotaxis:** Inhibits the directional migration of immune cells, such as neutrophils and monocytes, towards chemoattractants.
- **Degranulation:** Prevents the release of inflammatory mediators from immune cells.
- **Extracellular Signal-Regulated Kinase (ERK) Phosphorylation:** Blocks the activation of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

This antagonistic activity underlies the anti-inflammatory properties of **quin-C7** observed in preclinical models of inflammatory conditions, such as inflammatory bowel disease.

## Quantitative Data Presentation

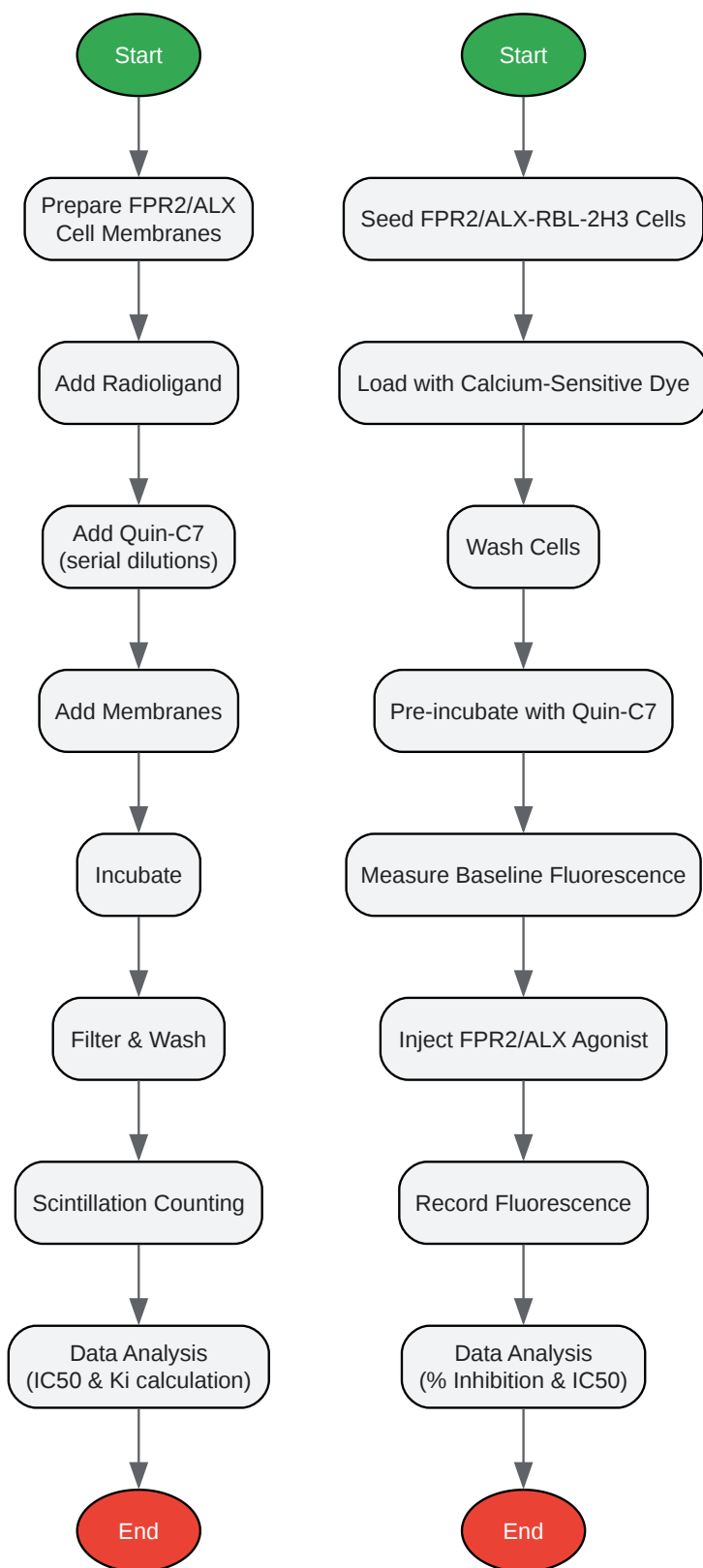
The potency of **quin-C7** as an FPR2/ALX antagonist has been characterized in various in vitro assays. The following table summarizes the available quantitative data. While specific IC<sub>50</sub> values for functional inhibition are not consistently reported in publicly available literature, the binding affinity (K<sub>i</sub>) provides a key measure of its potency.

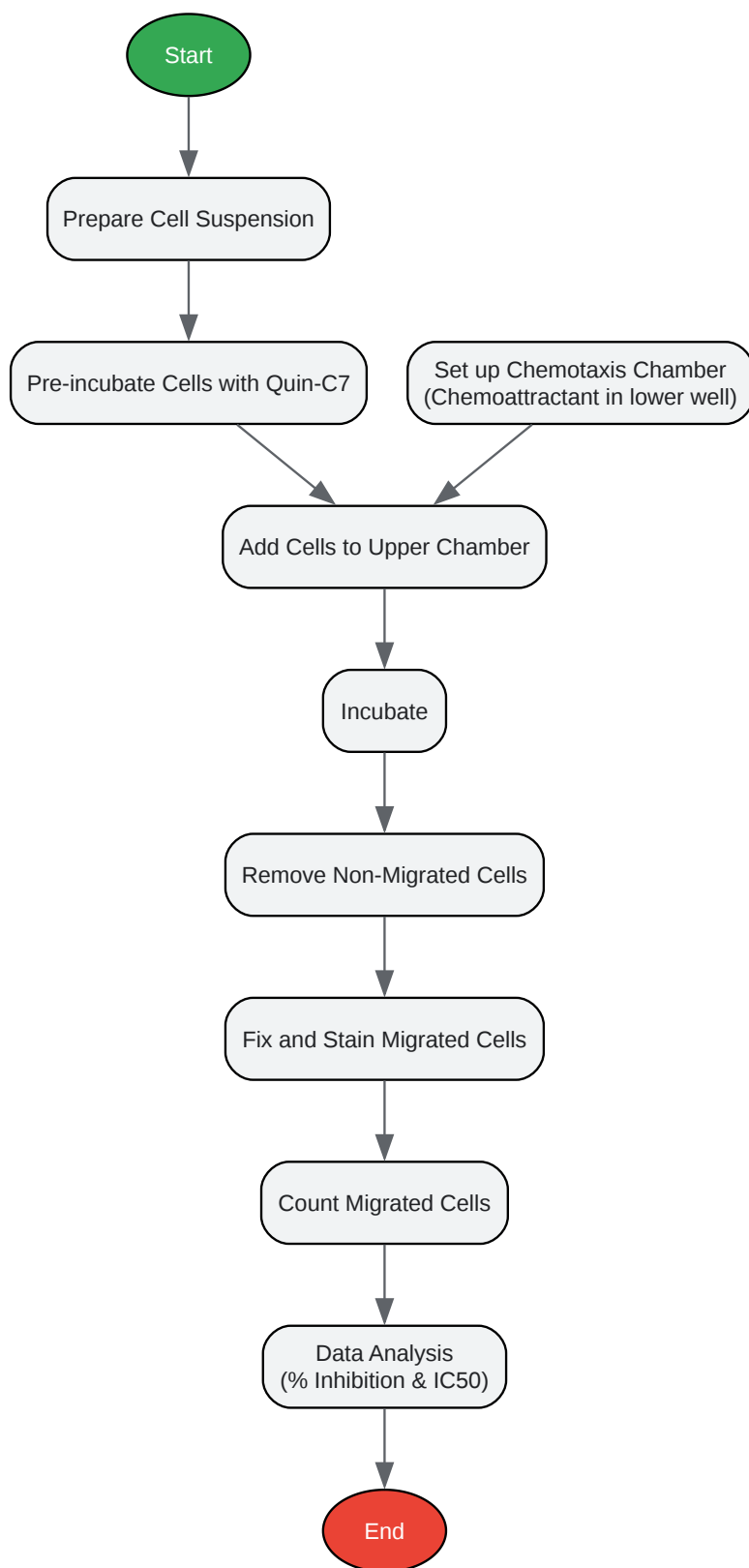
Parameter	Value	Assay Type	Description
Ki	6.7 $\mu$ M	Radioligand Binding Assay	Inhibition constant for the displacement of a radiolabeled ligand from the human FPR2/ALX receptor.
Inhibitory Concentration	100 $\mu$ M	Functional Assays	Concentration at which quin-C7 has been shown to inhibit WKYMVm-induced calcium mobilization and chemotaxis.

Note: IC50 values from functional assays such as inhibition of agonist-induced calcium mobilization or chemotaxis are not readily available in the public domain. The provided inhibitory concentration is based on qualitative descriptions in the literature.

## Signaling Pathways

**Quin-C7** exerts its biological effects by blocking the intricate signaling cascade initiated by the activation of the Gq-coupled FPR2/ALX receptor. The following diagram, generated using the DOT language for Graphviz, illustrates the canonical FPR2/ALX signaling pathway and the point of inhibition by **quin-C7**.





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- To cite this document: BenchChem. [Quin-C7: A Technical Guide to its Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606019#quin-c7-biological-activity]

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)